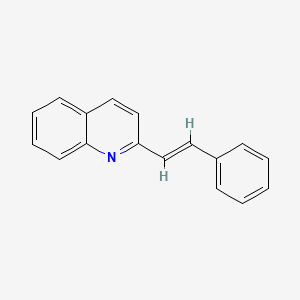

2-Styrylquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[(E)-2-phenylethenyl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKSXCGHMXELQ-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318989 | |

| Record name | (E)-2-Styrylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665361 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38101-69-8, 4945-26-0 | |

| Record name | (E)-2-Styrylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38101-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC252077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-2-Styrylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Styrylquinoline

Classic and Contemporary Approaches to 2-Styrylquinoline Synthesis

The construction of the this compound scaffold has been achieved through a variety of synthetic routes, each with its own set of advantages and limitations. These methods range from traditional condensation reactions to more recent transition metal-catalyzed and green chemistry protocols.

Condensation Reactions (e.g., Knoevenagel, Friedländer Annulation Variations)

Condensation reactions represent a cornerstone in the synthesis of 2-styrylquinolines. The Knoevenagel condensation, a classic method, typically involves the reaction of 2-methylquinolines with an appropriate aldehyde. rsc.orgnih.gov This reaction is often carried out in acetic anhydride (B1165640) at elevated temperatures for extended periods. rsc.org Variations of this method include the use of catalysts to improve reaction conditions and yields. For instance, trifluoroacetic acid (TFA) has been employed as a catalyst in the Knoevenagel reaction between quinaldic acid and various arylbenzaldehydes. researchgate.net

A powerful one-pot strategy for synthesizing 2-styrylquinolines involves a tandem Friedländer annulation and Knoevenagel condensation. rsc.orgnih.gov This approach combines the formation of the quinoline (B57606) ring with the subsequent introduction of the styryl group in a single synthetic operation. The Friedländer annulation typically involves the reaction of a 2-aminobenzophenone (B122507) with a compound containing a reactive methylene (B1212753) group, such as ethyl acetoacetate, to form a 2-methylquinoline (B7769805) intermediate. mdpi.comiucr.org This intermediate then undergoes a Knoevenagel condensation with an aldehyde to yield the final this compound product. mdpi.com

Several catalysts have been investigated to facilitate this tandem reaction. Indium(III) triflate (In(OTf)₃) has been identified as a particularly effective catalyst for both the Friedländer annulation and the subsequent Knoevenagel condensation step under solvent-free conditions. rsc.orgrsc.orgresearchgate.net Other metal Lewis acids can promote the initial annulation, but In(OTf)₃ is unique in its ability to efficiently catalyze the entire tandem sequence. rsc.orgrsc.org Brønsted acidic ionic liquids, such as 1-methylimidazolium (B8483265) trifluoroacetate (B77799) ([Hmim]TFA), have also been utilized for this one-pot synthesis. nih.govrsc.org

The choice of reactants can be varied to produce a diverse range of substituted 2-styrylquinolines. For example, using different aromatic or hetero-aromatic aldehydes in the Knoevenagel step allows for the introduction of various substituents on the styryl moiety. rsc.orgrsc.org Furthermore, the initial 2-aminophenyl ketone can be modified to introduce substituents onto the quinoline core. iucr.org

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 2-Methylquinolines, Aromatic Aldehydes | Acetic Anhydride, 140°C | Classic method, often requires harsh conditions. | rsc.org |

| Tandem Friedländer Annulation-Knoevenagel Condensation | 2-Aminobenzophenone, Ethyl Acetoacetate, Benzaldehyde | In(OTf)₃, Solvent-free, 100°C | One-pot synthesis, good to excellent yields, catalyst can be reused. | rsc.orgrsc.org |

| Tandem Friedländer Annulation-Knoevenagel Condensation | 2-Aminobenzophenone, β-ketoester, Aromatic Aldehydes | 1-methylimidazolium trifluoroacetate ([Hmim]TFA) | Utilizes a Brønsted acidic ionic liquid. | nih.govrsc.org |

| Friedländer Annulation followed by Condensation | (2-aminophenyl)chalcones, Mono- or diketones, then Aromatic Aldehydes | Indium trichloride (B1173362) for the final condensation step. | Stepwise approach to synthesize 2,4-distyrylquinolines. | iucr.org |

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Heck Reaction Applications)

Transition metal-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful tools for the synthesis of 2-styrylquinolines. The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a 2-haloquinoline with styrene (B11656) or a substituted styrene.

An improved Larock synthesis of quinolines utilizes a palladium-catalyzed Heck reaction of 2-bromoanilines and allylic alcohols, followed by dehydrogenation. organic-chemistry.org While not directly producing 2-styrylquinolines, this methodology highlights the utility of the Heck reaction in constructing the core quinoline structure which can be a precursor.

The Heck reaction offers a versatile route to substituted alkenes with high stereoselectivity, generally favoring the trans isomer. organic-chemistry.org The reaction mechanism involves an organopalladium catalytic cycle. wikipedia.orglibretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and outcome. For instance, phosphine-free Heck reactions in water under microwave irradiation have been developed as a more environmentally friendly approach. organic-chemistry.org

While the direct Heck reaction on a pre-formed quinoline ring is a common strategy, other transition metal-catalyzed cross-coupling reactions have also been explored for the synthesis and functionalization of the quinoline scaffold. rsc.orgrsc.orgeie.gr For example, a nickel(0) catalyst can facilitate the coupling of aryl boronic acids with N-acyliminium precursors derived from quinolines. rsc.org These methods expand the toolkit available to chemists for creating diverse this compound derivatives.

Acceptorless Dehydrogenative Coupling (ADC) Reactions

Acceptorless dehydrogenative coupling (ADC) has surfaced as a green and atom-economical strategy for synthesizing N-heterocycles, including 2-styrylquinolines. rsc.orgrsc.org This method avoids the use of external oxidants, producing only hydrogen and water as byproducts. rsc.orgrsc.org Transition metal complexes, particularly those of ruthenium, are often employed as catalysts in these reactions. rsc.orgrsc.orgresearchgate.netx-mol.net

One approach involves the direct olefination of 2-methylquinoline with primary alcohols, catalyzed by a ruthenium NNN-pincer complex in the presence of a base like potassium tert-butoxide (KOtBu) at elevated temperatures. rsc.org A variety of primary alcohols can be used, allowing for the introduction of different substituents on the styryl group. rsc.org

A one-pot, three-component ADC reaction has also been developed, starting from 2-aminobenzyl alcohol, isopropanol, and a primary alcohol. rsc.org This method, catalyzed by a bifunctional ruthenium NNN-pincer complex, allows for the in-situ formation of the quinoline ring followed by the olefination. rsc.orgrsc.org This catalytic system has demonstrated high turnover numbers (TON) and turnover frequencies (TOF), making it highly efficient. rsc.org

The ADC strategy is not limited to ruthenium catalysts. Other transition metals like iridium, rhenium, manganese, cobalt, nickel, and copper have also been utilized for the synthesis of quinoline derivatives through dehydrogenative annulation. rsc.org

| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| 2-Methylquinoline, Primary Alcohol | Ruthenium NNN-pincer complex, KOtBu, Toluene, 120°C | Direct olefination, atom-economical, environmentally benign. | rsc.org |

| 2-Aminobenzyl Alcohol, Isopropanol, Primary Alcohol | Bifunctional Ruthenium NNN-pincer complex | One-pot, three-component synthesis, high efficiency. | rsc.orgrsc.org |

| 2-Aminoarylmethanols, Ketones/Secondary Alcohols | Various transition metals (Ru, Ir, Cu, Mn, Co, Ni) | General strategy for quinoline synthesis via dehydrogenative coupling. | researchgate.net |

Green Chemistry and Sustainable Synthetic Protocols (e.g., Deep Eutectic Solvents)

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. The use of deep eutectic solvents (DESs) as alternative reaction media is a prime example of this trend in the synthesis of 2-styrylquinolines. nih.govsioc-journal.cnrsc.orgresearchgate.netmdpi.comsioc-journal.cn DESs are mixtures of two or more components that have a much lower melting point than the individual components. They are often biodegradable, non-toxic, and can be prepared from renewable resources. mdpi.com

A catalyst-free synthesis of (E)-2-styrylquinoline-3-carboxylic acid derivatives has been achieved by the direct olefination of 2-methylquinoline-3-carboxylic acid with aromatic aldehydes using a deep eutectic solvent composed of 1,3-dimethylurea (B165225) (DMU) and L-(+)-tartaric acid (LTA) as both the solvent and catalyst. sioc-journal.cn This method offers mild reaction conditions, simple work-up, and good yields. sioc-journal.cn

Similarly, a metal-free, one-pot synthesis of 2-styrylquinolines has been reported using a DES of 1,3-dimethylurea and L-tartaric acid. rsc.org This reaction proceeds through a Friedländer annulation followed by a Knoevenagel condensation, showcasing the ability of the DES to promote multiple reaction steps. rsc.org The use of DESs can sometimes lead to better yields compared to conventional solvents like acetic anhydride. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has gained popularity as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times. researchgate.netresearchgate.netnih.gov This technique has been successfully applied to the synthesis of this compound derivatives.

An efficient, solvent-free procedure for the synthesis of (E)-2-styrylquinoline derivatives has been developed using microwave irradiation in the presence of zinc chloride. researchgate.net This method is advantageous due to its simplicity and reduced reaction times. researchgate.net

Microwave irradiation has also been employed in the Knoevenagel reaction for the synthesis of this compound-4-carboxylic acids. researchgate.netconicet.gov.ar In one study, a series of these compounds were synthesized from quinaldic acid and various arylbenzaldehydes under microwave conditions with trifluoroacetic acid as a catalyst, achieving good to excellent yields in just two minutes. researchgate.net Another rapid synthesis of 2-vinylquinolines utilized trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehydes under microwave irradiation. nih.gov This approach demonstrated a broad substrate scope and excellent reaction kinetics. nih.gov

Functionalization and Derivatization Strategies for this compound Scaffolds

Once the this compound core is synthesized, it can be further modified to create a diverse library of derivatives. This functionalization is crucial for tuning the properties of the molecule for various applications.

One common strategy is to introduce substituents on the quinoline ring or the styryl group during the initial synthesis. rsc.org For example, by using substituted 2-aminobenzophenones or substituted benzaldehydes in the tandem Friedländer-Knoevenagel reaction, a wide array of functionalized 2-styrylquinolines can be accessed. rsc.org

Another approach is the direct functionalization of the pre-formed this compound scaffold. For instance, 2-methyl-4-styrylquinolines can be selectively oxidized at the 2-methyl group to form 2-formyl derivatives. iucr.org These aldehydes can then be used in subsequent reactions, such as Claisen-Schmidt condensations, to create more complex structures like styrylquinoline-chalcone hybrids. iucr.org

The synthesis of 2,4-distyrylquinolines has been achieved through the condensation of 2-methyl-4-styrylquinolines with aromatic aldehydes. iucr.org Furthermore, a simple and flexible one-pot synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates has been developed via successive Arbuzov/Horner–Wadsworth–Emmons reactions using a newly synthesized ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate as the starting material. rsc.org This method allows for the introduction of a wide range of substituents. rsc.org

The development of eco-friendly methods for the C(sp³)–H functionalization of 2-alkylquinolines is also an active area of research. biointerfaceresearch.com This allows for the direct conversion of the methyl group into other functionalities, providing a more atom-economical route to derivatives.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The functionalization of the this compound core with various substituents is crucial for tuning its chemical and physical properties. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been extensively explored, leading to a diverse library of derivatives.

A common and effective method for synthesizing 2-styrylquinolines involves the condensation of 2-methylquinoline (quinaldine) derivatives with aromatic aldehydes. thieme-connect.com This reaction can be catalyzed by either acids or bases. thieme-connect.com The nature of the substituent on the aromatic aldehyde directly translates to the substituent on the styryl moiety of the final product. For instance, aldehydes bearing EDGs like methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, and those with EWGs such as nitro (-NO2), chloro (-Cl), or bromo (-Br) groups have been successfully employed. tandfonline.comresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to expedite these condensations, often providing excellent yields in a shorter time frame and under solvent-free conditions. thieme-connect.com For example, the reaction of quinaldine (B1664567) derivatives with various aromatic aldehydes in the presence of acetic anhydride under focused microwave irradiation affords a wide range of 2-styrylquinolines. thieme-connect.com

Another versatile approach is the one-pot tandem Friedländer annulation and Knoevenagel condensation. researchgate.netrsc.org This strategy allows for the synthesis of highly functionalized 2-styrylquinolines from 2-aminobenzophenones, ethyl acetoacetate, and a variety of aromatic or hetero-aromatic aldehydes. researchgate.netrsc.org In(OTf)3 has been identified as a particularly effective catalyst for this transformation, accommodating aldehydes with both EDGs and EWGs. researchgate.netrsc.org

Furthermore, a metal-free, one-pot synthesis using a deep eutectic solvent (DES) composed of 1,3-dimethyl urea (B33335) and L-tartaric acid has been developed. rsc.org This method proceeds via a Friedländer annulation followed by a Knoevenagel condensation to yield functionalized this compound derivatives. rsc.org The reaction tolerates a range of substituted aldehydes, demonstrating its utility in introducing diverse electronic features onto the styryl fragment. rsc.org

The impact of these substituents is significant. For example, studies have shown that the presence of an electron-donating methyl group or an electron-withdrawing nitro group on the aromatic aldehyde can result in comparable, high yields of the corresponding this compound product. nih.gov However, the position of the substituent can influence the reaction efficiency due to steric hindrance, with ortho-substituted aldehydes sometimes leading to lower yields. nih.gov The introduction of EWGs in the styryl part of the molecule has been noted as an important factor in certain biological activities. nih.govresearchgate.net

Table 1: Examples of this compound Derivatives with Electron-Donating and Electron-Withdrawing Groups

| Starting 2-Methylquinoline | Aromatic Aldehyde | Substituent Type | Resulting this compound | Reference |

|---|---|---|---|---|

| Quinaldine | Benzaldehyde | Unsubstituted | This compound | thieme-connect.com |

| 6-Methoxy-2-methylquinoline | 4-Methoxybenzaldehyde | Electron-Donating | 6-Methoxy-2-(4-methoxystyryl)quinoline | derpharmachemica.com |

| Quinaldine | 4-Nitrobenzaldehyde | Electron-Withdrawing | 2-(4-Nitrostyryl)quinoline | researchgate.net |

| 4-Chloro-2-methylquinoline | 4-Chlorobenzaldehyde | Electron-Withdrawing | 4-Chloro-2-(4-chlorostyryl)quinoline | researchgate.net |

| 2-Methylquinoline-3-carboxylic acid | 4-Methylbenzaldehyde | Electron-Donating | 2-(4-Methylstyryl)quinoline-3-carboxylic acid | nih.gov |

Heterocyclic Ring Formation and Annulation Reactions

The construction of the quinoline ring itself is a fundamental aspect of this compound synthesis. Several classical and modern methods are employed to build this heterocyclic system, which can then be further elaborated to introduce the styryl moiety.

The Friedländer annulation is a cornerstone reaction in quinoline synthesis. rsc.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an enolizable ketone or ester. rsc.org This method has been adapted for the one-pot synthesis of 2-styrylquinolines, where the initially formed 2-methylquinoline derivative undergoes a subsequent condensation with an aromatic aldehyde without isolation. researchgate.netrsc.org

A variation of this involves the reaction of isatin (B1672199) with ethyl acetoacetate, mediated by TMSCl, to produce diethyl 2-methylquinoline-3,4-dicarboxylate. nih.gov This intermediate serves as a precursor that can be further transformed into a this compound derivative. nih.gov

Cyclocondensation reactions between 1-(2-aminophenyl)-3-arylprop-2-en-1-ones (2-aminochalcones) and 1,3-dicarbonyl compounds also provide a route to substituted quinolines. iucr.orgnih.gov This approach allows for the formation of 4-styrylquinolines, where the styryl group is at a different position compared to the more common 2-styryl derivatives. iucr.orgnih.gov

A domino ring-opening cyclization strategy has been utilized for the synthesis of this compound-4-carboxamides. tandfonline.com This process starts from isatin derivatives and proceeds through a 3-substituted-3-hydroxyoxindole intermediate. tandfonline.com

More recently, transition metal-catalyzed methods have been developed for the synthesis of the quinoline ring. A ruthenium NNN-pincer complex has been shown to be effective in the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with other alcohols to form quinolines. rsc.org This catalytic system can also be used in a one-pot, three-component strategy to synthesize this compound derivatives directly from 2-aminobenzyl alcohol, isopropanol, and a primary alcohol. rsc.org

Side-Chain Modifications and Elaboration for Structural Diversity

Beyond the initial synthesis, the this compound scaffold can be further modified to create a wider range of structurally diverse molecules. These modifications can occur at various positions on the quinoline ring or on the styryl side-chain itself.

One approach involves the chemical transformation of existing functional groups. For example, a hydroxyl group on the quinoline ring can be alkylated. The reaction of 4-hydroxy-6-methoxy-2-methylquinoline with dimethyl sulphate can lead to either O-alkylation to form 4,6-dimethoxy-2-methylquinoline or N-alkylation to yield N-methyl-6-methoxy-2-methyl-4-quinolone, depending on the reaction conditions. derpharmachemica.com These methylated quinoline derivatives can then be condensed with aromatic aldehydes to produce the corresponding 2-styrylquinolines. derpharmachemica.com

The styryl side-chain itself can be the site of modification. For instance, polymers with pendant this compound units have been synthesized. researchgate.netresearchgate.net Methacrylic monomers containing a styrylquinoline moiety can be prepared and subsequently polymerized via free-radical polymerization. researchgate.netresearchgate.net This creates macromolecules where the photochemically active styrylquinoline group is appended to a polymer backbone. researchgate.netresearchgate.net

Furthermore, the introduction of functional groups amenable to further reactions provides a platform for diversification. The synthesis of (E)-diethyl this compound-3,4-dicarboxylates creates a molecule with ester functionalities that could potentially be hydrolyzed or converted into amides, offering more opportunities for synthetic manipulation. nih.gov Similarly, the introduction of a reactive olefin moiety in the side chain of a poly(quinoline-2,3-diylmethylene) allows for post-polymerization modification via thiol-ene reactions, enabling the attachment of various substituents. rsc.org

Mechanistic Studies of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of 2-styrylquinolines is crucial for optimizing reaction conditions and expanding the scope of these methodologies.

The most common synthesis, the condensation of a 2-methylquinoline with an aromatic aldehyde, is an aldol-type condensation. thieme-connect.com This reaction typically proceeds through an initial aldol (B89426) addition, followed by a dehydration step to form the styryl double bond. thieme-connect.com In the presence of acetic anhydride, the intermediate aldol is likely O-acetylated before elimination. thieme-connect.com

For the one-pot tandem reactions, such as the In(OTf)3-catalyzed Friedländer annulation–Knoevenagel condensation, mechanistic studies suggest that the Lewis acid plays a dual role. researchgate.netrsc.org It first catalyzes the Friedländer annulation to form the 2-methylquinoline intermediate. Subsequently, it activates the carbonyl group of the aldehyde for the Knoevenagel condensation with the active methyl group of the quinoline. researchgate.netrsc.org While various metal Lewis acids can promote the initial annulation, In(OTf)3 has been shown to be uniquely effective for the subsequent condensation step. rsc.org

In the metal-free synthesis using a deep eutectic solvent (DES), it is proposed that the DES is involved in the sp3 C-H activation. mdpi.com Density functional theory (DFT) calculations suggest that the DES promotes the enolization of the carbonyl compound required for the Friedländer annulation and facilitates the formation of an enamine intermediate. mdpi.com A proposed mechanism for the synthesis of (E)-diethyl this compound-3,4-dicarboxylates in a DES involves the activation of the aldehyde by the acidic component of the solvent. rsc.org

Mechanistic investigations into the acceptorless dehydrogenative coupling (ADC) reactions catalyzed by ruthenium pincer complexes help to elucidate the role of the catalyst in the various steps of quinoline formation. rsc.org

The regiochemistry of heterocyclic ring formation in reactions of 2-aminochalcones with unsymmetrical 1,3-dicarbonyl compounds has also been a subject of study. The outcome of these reactions depends on the relative electrophilicity of the carbonyl groups in the dicarbonyl compound. iucr.org

Spectroscopic and Computational Characterization of 2 Styrylquinoline Systems

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-styrylquinoline systems. Through the analysis of ¹H and ¹³C NMR spectra, detailed information regarding the molecular framework, including the stereochemistry of the styryl double bond and the regiochemical placement of substituents, can be ascertained.

In ¹H NMR spectra of this compound derivatives, the protons of the quinoline (B57606) and styryl moieties exhibit characteristic chemical shifts. The vinylic protons of the styryl group are particularly diagnostic for determining the stereochemistry (E/Z isomerism) of the double bond. For the E-isomer, the coupling constant (J) between the two vinylic protons is typically larger (around 16 Hz) compared to the Z-isomer. The aromatic protons of the quinoline and phenyl rings resonate in the downfield region, often exhibiting complex splitting patterns due to spin-spin coupling.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the molecule. The carbons of the quinoline ring, the styryl double bond, and the phenyl ring all resonate at characteristic chemical shifts. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to correlate proton and carbon signals, facilitating the complete assignment of the NMR spectra. magritek.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic-Hα | 7.20 - 7.50 | d | ~16 |

| Vinylic-Hβ | 7.80 - 8.20 | d | ~16 |

| Quinoline-H3 | 7.40 - 7.60 | d | ~8.5 |

| Quinoline-H4 | 8.00 - 8.20 | d | ~8.5 |

| Quinoline-H5 | 7.70 - 7.90 | m | |

| Quinoline-H6 | 7.50 - 7.70 | m | |

| Quinoline-H7 | 7.80 - 8.00 | m | |

| Quinoline-H8 | 8.10 - 8.30 | d | ~8.0 |

| Phenyl-H | 7.20 - 7.60 | m |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Carbon | Chemical Shift (ppm) |

| Vinylic-Cα | 128 - 132 |

| Vinylic-Cβ | 135 - 140 |

| Quinoline-C2 | 155 - 160 |

| Quinoline-C3 | 120 - 125 |

| Quinoline-C4 | 136 - 140 |

| Quinoline-C4a | 128 - 132 |

| Quinoline-C5 | 126 - 130 |

| Quinoline-C6 | 125 - 129 |

| Quinoline-C7 | 129 - 133 |

| Quinoline-C8 | 127 - 131 |

| Quinoline-C8a | 148 - 152 |

| Phenyl-C | 125 - 140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound systems. ksu.edu.sa These complementary methods provide a molecular fingerprint, allowing for the identification of characteristic functional groups and the elucidation of molecular structure. msu.edu

The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key vibrational modes include the C-H stretching of the aromatic and vinylic groups, C=C and C=N stretching of the quinoline and styryl moieties, and various bending and out-of-plane deformation modes. The position and intensity of these bands are sensitive to the molecular environment and can be influenced by substituent effects.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or inactive in the IR spectrum. ksu.edu.sa For instance, the C=C stretching of the styryl double bond often gives rise to a strong Raman signal. The analysis of both IR and Raman spectra, often aided by computational calculations, allows for a comprehensive assignment of the vibrational modes of this compound.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Systems

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Vinylic C-H Stretch | 3020 - 3080 | 3020 - 3080 |

| C=C Stretch (Styryl) | 1620 - 1650 | 1620 - 1650 |

| C=C/C=N Stretch (Quinoline) | 1500 - 1600 | 1500 - 1600 |

| C-H In-plane Bend | 1000 - 1300 | 1000 - 1300 |

| C-H Out-of-plane Bend | 700 - 900 | 700 - 900 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. scienceready.com.au Upon ionization, the this compound molecule forms a molecular ion (M⁺˙), the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound.

Under the high-energy conditions of the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic ions. whitman.edu The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound may involve cleavage of the styryl double bond, loss of small neutral molecules, and fragmentation of the quinoline ring. The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound and distinguish it from its isomers. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.

Table 4: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment |

| 219 | [M]⁺˙ (Molecular Ion) |

| 218 | [M-H]⁺ |

| 191 | [M-C₂H₂]⁺ |

| 128 | [Quinoline]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible absorption and fluorescence spectroscopy are essential techniques for investigating the electronic transitions and photophysical properties of this compound. These molecules typically exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum due to π-π* electronic transitions within the conjugated system.

The absorption spectrum of this compound generally displays one or more intense bands, with the lowest energy absorption maximum (λ_max) often appearing in the range of 330-380 nm. mdpi.comresearchgate.net The position of this band is sensitive to the electronic nature of substituents on both the quinoline and styryl moieties. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.

Many this compound derivatives are fluorescent, emitting light upon excitation at their absorption wavelengths. nih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The photophysical properties of 2-styrylquinolines make them attractive for applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.com

Table 5: Photophysical Data for this compound and Derivatives

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Solvent |

| This compound | ~335-345 | ~390-410 | Ethanol |

| 2-(4-Methoxystyryl)quinoline | ~350-360 | ~420-440 | Cyclohexane |

| 2-(4-Nitrostyryl)quinoline | ~370-380 | ~450-470 | Dichloromethane |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Reactivity Descriptors (e.g., HOMO/LUMO, MEP)

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, molecular geometry, and reactivity of this compound systems. scirp.org By solving the Kohn-Sham equations, DFT provides valuable insights into various molecular properties that are often complementary to experimental data.

DFT calculations, commonly employing functionals such as B3LYP, can accurately predict the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. researchgate.net These calculations are instrumental in understanding the planarity and conformational preferences of the molecule.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. scirp.org For this compound, the HOMO is typically localized on the styryl moiety, while the LUMO is distributed over the quinoline ring system.

The Molecular Electrostatic Potential (MEP) map is another valuable descriptor derived from DFT calculations. libretexts.org The MEP visualizes the electrostatic potential on the electron density surface of the molecule, identifying regions of positive and negative potential. deeporigin.com Red-colored regions indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack, while blue-colored regions represent areas of low electron density and positive potential, prone to nucleophilic attack. The MEP map provides a visual representation of the charge distribution and is useful for predicting intermolecular interactions and reactive sites. chemrxiv.org

Table 6: Calculated Electronic Properties of this compound using DFT

| Parameter | Value |

| HOMO Energy | ~ -5.5 to -6.0 eV |

| LUMO Energy | ~ -1.5 to -2.0 eV |

| HOMO-LUMO Gap | ~ 3.5 to 4.0 eV |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Predictions

Time-Dependent Density Functional Theory (TD-DFT) has become a crucial computational tool for investigating the electronically excited states of molecules, including this compound and its derivatives. rsc.orgresearchgate.net This method allows for the calculation of various properties related to the absorption and emission of light, providing valuable insights into the photophysical behavior of these compounds. rsc.orgresearchgate.net

TD-DFT calculates excitation energies by identifying poles in the response of the ground state electron density to a time-varying electric field. q-chem.com This approach offers a good balance between computational cost and accuracy, particularly for low-lying valence excited states. q-chem.com The accuracy of TD-DFT calculations for predicting excited state properties is often in the range of 0.1–0.3 eV for gradient-corrected or local density functionals. q-chem.com

Studies on this compound and its derivatives have utilized TD-DFT to compute absorption spectra. researchgate.net For instance, calculations have been performed in the isolated-molecule approximation and by considering the influence of solvents using the polarized continuum model (PCM). researchgate.net It has been noted that for the trans (E)-isomer of some styrylquinolines, the absorption spectrum is best represented as a combination of spectra from two s-conformers. researchgate.net Conversely, for the cis (Z)-isomer, TD-DFT has been found to sometimes underestimate the energy of the long-wavelength absorption band. researchgate.net

The choice of the basis set is a critical factor in the accuracy of TD-DFT calculations. For this compound and its derivatives, the B3LYP/6-311+G basis set has been employed to study their electronic, vibrational, and nonlinear optical properties. rsyn.fyi These calculations can provide optimized molecular structures, energy gaps (Egap), and simulated IR, NMR, and UV spectra, offering a comprehensive understanding of the compounds' behavior. rsyn.fyi

It is important to recognize the limitations of standard TD-DFT. Due to the self-interaction problem in common density functionals, the potential does not have the correct long-range Coulomb tail. q-chem.com This can lead to inaccuracies in the prediction of excitation energies for states that are diffuse, such as Rydberg states, and some charge-transfer excited states. q-chem.comrsc.org Therefore, TD-DFT is most reliably applied to low-lying valence excited states that are below the molecule's first ionization potential. q-chem.com

The results from TD-DFT calculations can be translated into chemically intuitive parameters, such as predicted colors and charge-transfer distances, which aids in the interpretation of the photophysical properties of this compound systems. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions of this compound systems. researchgate.net These simulations are instrumental in understanding how these molecules behave in a biological environment, for instance, when interacting with a target protein. aaup.edu

In the context of drug design and development, MD simulations are often employed after molecular docking studies to assess the stability of the ligand-receptor complex. espublisher.com For this compound derivatives, MD simulations have been used to evaluate the stability of their complexes with proteins like the p53 protein. aaup.edu By running simulations for durations such as 40 and 100 nanoseconds, researchers can observe the thermodynamic stability and structural integrity of these complexes. aaup.edu

The analysis of MD trajectories involves monitoring several key parameters. The root-mean-square deviation (RMSD) of all atoms in the system provides a clear indication of the system's stability over the simulation time. espublisher.com Other important parameters include the root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the molecule, and the radius of gyration (Rg), which indicates the compactness of the system. researchgate.net

MD simulations have been utilized to study the interaction of novel this compound-carboxamide derivatives with calf thymus DNA (ctDNA). nih.gov These studies, in conjunction with experimental techniques, revealed that these compounds can intercalate into the DNA structure. nih.gov The simulations provide a dynamic view of how the this compound derivative positions itself within the DNA grooves and the specific interactions that stabilize this binding.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, between this compound derivatives and their biological targets. espublisher.com For example, in studies involving cyclin-dependent kinase 2 (CDK2), MD simulations were performed to test the performance and strength of active molecules, providing insights that could guide the design of new potent compounds. physchemres.org The initial coordinates for these simulations are often obtained from molecular docking, which predicts the binding mode of the inhibitor within the enzyme's active site. espublisher.comphyschemres.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. longdom.org These models are widely used in drug discovery to predict the activity of new molecules and to guide the design of more potent compounds. medcraveonline.com For this compound derivatives, both 2D and 3D-QSAR approaches have been employed to understand their pharmacophoric properties and to predict their activity against various biological targets. physchemres.orgelsevierpure.com

In a typical QSAR study, a dataset of molecules with known biological activities is used. wikipedia.org For this compound derivatives, datasets have been compiled for their anticancer and anti-HIV activities. aaup.eduphyschemres.orgelsevierpure.com The biological activity is often expressed as the negative logarithm of the IC50 value (pIC50) and is used as the dependent variable in the QSAR model. physchemres.org

2D-QSAR models utilize descriptors derived from the two-dimensional representation of the molecules. nih.gov These can include topological, physico-chemical, geometrical, and constitutional descriptors. aaup.edu Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build the mathematical relationship between these descriptors and the biological activity. aaup.edu For a series of 54 new this compound derivatives with anticancer activity, a 2D-QSAR model was developed using MLR, achieving a high correlation coefficient (R² = 0.90). aaup.edu The predictive power of this model was further validated using ANN (R² ANN = 0.89). aaup.edu

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. fiveable.menih.gov These methods provide a more detailed understanding of the steric and electronic requirements for biological activity by generating 3D contour maps. physchemres.org

For a series of styrylquinoline derivatives with antitumor activity against cancer cells, 3D-QSAR models were developed using CoMFA and CoMSIA. physchemres.org The best models showed high internal and external predictive ability, with Q² values of 0.580 (CoMFA) and 0.68 (CoMSIA), and R² values of 0.90 and 0.91, respectively. physchemres.org The predictive power was further confirmed with a test set of molecules, yielding predicted determination coefficients (R²test) of 0.99 for CoMFA and 0.94 for CoMSIA. physchemres.org

The contour maps generated from these 3D-QSAR studies provide valuable insights for drug design. mdpi.com For example, they can indicate regions where bulky groups are favored or disfavored for steric interactions, or where electronegative or electropositive substituents would enhance electrostatic interactions. nih.gov This information allows for the rational design of new this compound derivatives with potentially improved activity. mdpi.com

Mechanistic Investigations and Reactivity of 2 Styrylquinoline Derivatives

Elucidation of Reaction Pathways and Transition States

The synthesis and transformation of 2-styrylquinoline derivatives proceed through various mechanistic pathways, often involving key intermediates and transition states. The traditional preparation of (E)-2-styrylquinolines involves the Perkin condensation reaction, which consists of reacting 2-methylquinolines with aromatic aldehydes in refluxing acetic anhydride (B1165640). rsc.org Alternative pathways include the Povarov reaction, which proceeds through a tetrahydroquinoline intermediate that is subsequently aromatized via dehydrogenation. rsc.org

Computational studies have been employed to understand these reaction pathways in detail. For instance, calculations of potential energy surfaces (PES) for the S0 (ground) and S1 (first excited) states of 2- and 4-styrylquinolines have been performed using semiempirical methods. rsc.org The ground state PES shows three distinct minima corresponding to the E- and Z-isomers and a dihydrogenated cyclic product, each separated by transition-state barriers for isomerization and cyclization. rsc.org In the excited state, a "perpendicular minimum" at a dihedral angle of approximately 90° represents the transition state for the isomerization reaction. rsc.org

More direct synthetic routes involving C-H functionalization of 2-methylquinolines have also been elucidated. One such pathway involves the reaction of 2-methylquinolines with N-sulfonyl aldimines, which can proceed either with a Fe(OAc)₂ catalyst or under catalyst-free conditions, suggesting a similar mechanistic route. rsc.org A plausible mechanism for the functionalization of 2-methylquinolines involves the formation of an enamine tautomer via C(sp³)–H activation by the adjacent nitrogen atom. rsc.orgresearchgate.netsioc-journal.cn This enamine intermediate can then undergo an aldol-type condensation with an aldehyde, followed by dehydration, to yield the final this compound product. rsc.org Another pathway involves the reductive olefination of quinoline (B57606) N-oxides, which is proposed to occur via a sequential 1,3-dipolar cycloaddition and an acid-assisted ring opening, followed by dehydration. researchgate.net

The synthesis of more complex derivatives, such as styrylquinoline–chalcone hybrids, follows a multi-step pathway. This begins with a Friedländer cyclocondensation to form a 2-methyl-4-styrylquinoline, which is then selectively oxidized to a 2-formyl intermediate before a final Claisen–Schmidt condensation. nih.gov

Photochemical and Photophysical Reaction Mechanisms (e.g., Photoisomerization, Protonation Effects)

This compound and its derivatives are photochromic compounds, primarily undergoing reversible trans-cis (E/Z) photoisomerization upon irradiation. researchgate.net The process begins with the absorption of a photon, exciting the molecule from its ground state (S₀) to an electronically excited state (S₁). willingdoncollege.ac.in From the S₁ state, the molecule can undergo isomerization, typically through a non-adiabatic (diabatic) mechanism involving a perpendicular conformation as a transition state, before relaxing back to the ground state as the other isomer. rsc.orgresearchgate.net

The quantum yield of this photoisomerization is a key parameter measuring the efficiency of the reaction. For the parent this compound, the trans-cis photoisomerization quantum yield (φtc) is in the range of 0.20–0.27, while the cis-trans quantum yield (φct) is 0.27–0.38. researchgate.net Protonation of the quinoline nitrogen atom significantly alters the photophysical properties. In acidic media, the long-wavelength absorption band experiences a bathochromic (red) shift. researchgate.net Crucially, protonation leads to a marked increase in the trans-cis isomerization quantum yield, with φtc values rising to 0.62–0.83. researchgate.net This "α-effect" suggests that in the cationic form, the reaction may shift towards an adiabatic pathway or that the potential energy surface minimum in the S₁ state is displaced relative to the S₀ state maximum. researchgate.net This proton-controlled photoisomerization allows for the use of visible light to switch the molecule between its isomeric states. rsc.org

In addition to isomerization, other photochemical reactions can occur. Quantum-chemical studies predict that styrylquinolines can undergo photocyclization to form a dihydrogenated cyclic product. rsc.org This process involves a pericyclic minimum on the S₁ potential energy surface, corresponding to the transition state of cyclization. rsc.org For some derivatives like 1-(2-pyridyl)-2-(2-quinolyl)ethylene (2P2Q), an intramolecular hydrogen bond in the monoprotonated Z-isomer can dramatically increase the φtc from 0.033 to 0.42. researchgate.net In certain solvents, photoreduction and photoaddition reactions have also been observed. researchgate.net

The table below summarizes the photoisomerization quantum yields for this compound (2SQ) in different forms.

| Compound Form | trans-cis (φtc) | cis-trans (φct) | Reference |

|---|---|---|---|

| Neutral 2SQ | 0.20 - 0.27 | 0.27 - 0.38 | researchgate.net |

| Protonated 2SQ | 0.62 - 0.83 | 0.36 - 0.67 | researchgate.net |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of this compound derivatives, dictating the specific isomer formed during a reaction. Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions, leading to positional isomers. ucalgary.ca Stereoselectivity refers to the preferential formation of one stereoisomer over another. ucalgary.camasterorganicchemistry.com

In the synthesis of 2-styrylquinolines via the direct olefination of 2-methylquinoline (B7769805) derivatives with aromatic aldehydes, high stereoselectivity is often observed. These reactions, such as the Knoevenagel-type condensation, typically yield the (E)- or trans-isomer as the major or exclusive product. rsc.org For example, the green synthesis of (E)-diethyl this compound-3,4-dicarboxylates produces the trans vinylene group, which is confirmed by ¹H NMR spectroscopy showing characteristic coupling constants (J values) between 15.08 and 16.45 ppm. rsc.orgnih.gov

Photochemical reactions of this compound derivatives also exhibit selectivity. The [2+2] photocycloaddition of bichromophoric styrylquinoline dyads can proceed with high stereoselectivity, leading to the formation of a single rctt-isomer of the resulting cyclobutane (B1203170) derivative. researchgate.net This indicates that the approach of the two reacting moieties is highly controlled during the photochemical step.

The regioselectivity of reactions on the quinoline core itself can be tuned by reaction conditions. While not specific to the styryl group transformations, studies on related quinoline systems show that the choice of solvent can direct functionalization to different positions. For instance, in the synthesis of substituted quinolines from cinnamic acids and arylazides, using ethylene (B1197577) glycol as the solvent yields 3-substituted quinolines, whereas using acetic acid affords 2,3-disubstituted quinolines, demonstrating tunable regioselectivity. researchgate.net Such principles can be relevant when considering further modifications of the this compound scaffold.

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound derivatives are profoundly influenced by the nature and position of substituents on both the quinoline and styryl rings. These substituents can alter the electronic properties of the molecule, affecting reaction rates, mechanisms, and biological activity.

In photochemical reactions, electron-donating substituents located in the styryl moiety have been shown to increase the quantum yield of trans-cis photoisomerization (φtc) in the neutral form. researchgate.net This effect is attributed to the stabilization of the intermediate zwitterionic perpendicular conformer formed during the isomerization process. researchgate.net Conversely, the addition of a nitro group, an electron-withdrawing substituent, to the this compound structure has been found to decrease both the reactivity and the stability of the molecule. researchgate.net

The influence of substituents is also critical in determining the biological reactivity of these compounds. In studies evaluating cytotoxicity against cancer cell lines, the type of substituent plays a clear role. nih.govacs.org For instance, derivatives with a hydroxyl (-OH) group at the C-8 position of the quinoline ring (SA series) generally exhibit better cytotoxicity than those with a nitro (-NO₂) group at the same position (SB series). nih.govacs.org This highlights the importance of potential chelating groups for biological action. nih.gov Furthermore, the presence of an electron-withdrawing bromine (-Br) atom on the styryl ring was found to enhance cytotoxicity in both the hydroxyl- and nitro-substituted series. nih.govacs.org This structure-activity relationship analysis underscores the importance of electron-withdrawing groups in the styryl part and chelating properties in the quinoline ring for enhancing anticancer activity. rsc.orgnih.gov

The table below presents cytotoxicity data for two series of this compound derivatives, highlighting the impact of substituents on the quinoline (C-8 position) and styryl rings.

| Compound Series | Quinoline C-8 Substituent | Styryl Ring Substituent | IC₅₀ Range (μM) against HeLa cells | Reference |

|---|---|---|---|---|

| SA Series | -OH | -SCH₃, -OCH₃, -Br | 2.52 – 4.69 | nih.govacs.org |

| SB Series | -NO₂ | 2.897 – 10.37 | nih.govacs.org |

Substituents also control molecular geometry and intermolecular interactions, which can indirectly affect stability and reactivity. Derivatives with an 8-NO₂ group tend to have a more planar geometry compared to those with an 8-OH group, leading to more prominent π–π stacking interactions in the solid state. nih.govacs.org

Exploration of Biological Activities and Structure Activity Relationships Sar of 2 Styrylquinoline Analogues

In Vitro Studies on Molecular Targets and Pathways

The diverse biological effects of 2-styrylquinoline derivatives have been investigated through a variety of in vitro assays, targeting enzymes, receptors, and cellular processes crucial for disease progression.

This compound derivatives have demonstrated significant inhibitory activity against key enzymes involved in cancer and viral infections.

A series of 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinolines were synthesized and evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov Several of these compounds exhibited moderate to potent inhibitory activity. For instance, compounds 3a and 4b showed significant EGFR inhibition with IC₅₀ values of 2.23 µM and 1.11 µM, respectively. nih.govresearchgate.net These values are comparable to the reference drug sorafenib (B1663141) (IC₅₀ = 1.14 µM). nih.govnih.gov Molecular docking studies suggest that these compounds bind to the EGFR kinase domain, highlighting their potential as anticancer agents targeting this pathway. nih.gov

The this compound scaffold has also been extensively studied for its ability to inhibit HIV-1 integrase (IN), a crucial enzyme for viral replication. mdpi.comeurekaselect.comacs.org Early studies identified polyhydroxylated styrylquinolines as potent IN inhibitors. acs.org Structure-activity relationship (SAR) studies revealed that a carboxyl group at the C-7 position and a hydroxyl group at the C-8 position of the quinoline (B57606) ring are critical for inhibitory activity in vitro. acs.org While a variety of substituents on the ancillary phenyl ring are tolerated for in vitro inhibition, the requirements for antiviral activity in cell-based assays are more stringent. acs.org

While direct receptor binding and modulation assays for this compound analogues are less commonly reported in the context of the specified outline, their biological activities often imply interaction with cellular signaling pathways that are initiated at the receptor level. For example, the inhibition of EGFR kinase by certain this compound derivatives inherently involves targeting a receptor tyrosine kinase. nih.govnih.gov Further research is needed to fully elucidate the direct interactions of this class of compounds with a broader range of cellular receptors.

A significant body of research has focused on the antiproliferative and cytotoxic effects of this compound analogues against various cancer cell lines. These studies have also shed light on the underlying mechanisms of action.

Antiproliferative and Cytotoxic Activity:

Numerous this compound derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including human colon carcinoma (HCT116), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and cervical cancer (HeLa) cells. nih.govacs.orgrsc.orgrsc.orgmdpi.com For instance, a series of 2-styryl-8-hydroxy quinolines exhibited IC₅₀ values in the range of 2.52–4.69 μM against HeLa cells. acs.org Another study on diethyl this compound-3,4-dicarboxylates found that a derivative with a 3,4,5-trimethoxystyryl fragment had IC₅₀ values of 2.38, 4.52, and 9.86 μmol L⁻¹ against A549, HT29, and T24 cell lines, respectively. rsc.org

Mechanism of Action:

Cell Cycle Arrest and Apoptosis Induction: Several studies have shown that 2-styrylquinolines can induce cell cycle arrest and apoptosis. mdpi.comnih.govnih.gov Some derivatives were found to block the cell cycle at the S phase, leading to the induction of late apoptosis. acs.org The proapoptotic effect of certain styrylquinolines has been linked to the activation of caspase-3. mdpi.com

Reactive Oxygen Species (ROS) Production: The generation of reactive oxygen species (ROS) is another mechanism implicated in the anticancer activity of 2-styrylquinolines. mdpi.comnih.gov Some compounds have been shown to increase intracellular ROS levels, leading to a change in the cellular redox balance and subsequent cell death. nih.gov

p53-Independent Mechanisms: A notable finding is that the anticancer activity of some this compound derivatives is independent of the p53 tumor suppressor protein. nih.govnih.gov These compounds have shown comparable or even greater activity against p53-null cancer cells compared to wild-type cells, suggesting they can bypass common mechanisms of drug resistance. nih.govnih.gov The proposed mechanism involves the induction of apoptosis through the mitochondrial pathway in a p53-independent manner. nih.gov

Beyond their anticancer properties, this compound analogues have also been investigated for their antimicrobial and antiviral activities.

Antimicrobial Activity:

Certain this compound derivatives have exhibited significant antibacterial and antifungal activity. researchgate.netresearchgate.net In a study of 4,6-substituted 2-styrylquinolines, some compounds showed potent activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Candida albicans. researchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds were as low as 8 µg/mL. researchgate.net

Mechanism of Antimicrobial Action:

Dihydrofolate Reductase (DHFR) Inhibition: In silico studies have suggested that the antimicrobial activity of some 2-styrylquinolines may be due to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism. researchgate.net

DNA Gyrase Inhibition: Another proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. dntb.gov.uanih.gov Molecular docking studies have shown that some quinoline derivatives can bind to the active site of DNA gyrase. nih.gov

Antiviral Activity:

As mentioned in section 5.1.1, 2-styrylquinolines are a well-established class of HIV-1 integrase inhibitors, effectively blocking viral replication. mdpi.comeurekaselect.comacs.org

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on both the quinoline and styryl rings. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.

Substituents on the Quinoline Ring:

Hydroxyl Group at C-8: The presence of a hydroxyl group at the C-8 position of the quinoline ring is often associated with enhanced biological activity, particularly anticancer and HIV integrase inhibitory effects. mdpi.comacs.orgacs.org This is attributed to the chelating properties of the 8-hydroxyquinoline (B1678124) moiety, which can contribute to the compound's mechanism of action. acs.orgnih.gov For instance, 2-styryl-8-hydroxy quinolines generally exhibit better cytotoxicity than their 8-nitro counterparts. acs.org

Carboxyl Group at C-7: For HIV integrase inhibition, a carboxyl group at the C-7 position of the quinoline ring has been identified as a crucial structural requirement for potent activity. acs.org

Other Substituents: Modifications at other positions of the quinoline ring, such as C-4 and C-6, have also been explored to modulate activity. nih.govnih.gov

Substituents on the Styryl Ring:

Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs) on the styryl phenyl ring often leads to increased anticancer activity. acs.orgnih.gov For example, a bromine substituent on the styryl ring has been shown to enhance cytotoxicity. acs.org

Methoxy (B1213986) Groups: In contrast, the introduction of methoxy groups on the styryl ring has been found to be beneficial for antitumor activity in some series of 2-styrylquinolines. rsc.orgrsc.org Poly-methoxy substituted derivatives, particularly those with a 3,4,5-trimethoxystyryl fragment, have shown superior inhibitory activity against certain cancer cell lines. rsc.orgrsc.org

Hydroxyl Groups: For potent anti-HIV activity, the presence of two hydroxyl groups at the C-3' and C-4' positions of the styryl phenyl ring is a stringent requirement for ex vivo efficacy. acs.org

Interactive Data Tables

The following tables summarize key data from the discussed research findings.

Table 1: EGFR Kinase Inhibition by this compound Derivatives

| Compound | IC₅₀ (µM) for EGFR Inhibition | Reference |

| 3a | 2.23 | nih.govresearchgate.net |

| 4b | 1.11 | nih.govresearchgate.net |

| Sorafenib (Reference) | 1.14 | nih.govnih.gov |

Table 2: Cytotoxicity of 2-Styryl-8-hydroxy Quinolines against HeLa Cells

| Compound | IC₅₀ (µM) | Reference |

| SA Series | 2.52–4.69 | acs.org |

| S3A | 2.52 | acs.org |

Table 3: Antiproliferative Activity of Diethyl this compound-3,4-dicarboxylates

| Compound | Cell Line | IC₅₀ (µmol L⁻¹) | Reference |

| 3k (3,4,5-trimethoxystyryl) | A549 | 2.38 | rsc.org |

| 3k (3,4,5-trimethoxystyryl) | HT29 | 4.52 | rsc.org |

| 3k (3,4,5-trimethoxystyryl) | T24 | 9.86 | rsc.org |

Table 4: Antimicrobial Activity of a 4,6-Substituted this compound

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3e | Candida albicans | 8 | researchgate.net |

Conformational Aspects and Ligand-Target Binding Affinity

The interaction between a ligand and its biological target is fundamentally governed by its three-dimensional structure and chemical properties. For this compound analogues, specific conformational features and substituent patterns have been identified through computational and structural studies as critical determinants of their binding affinity and subsequent biological activity.

A recurrent finding across studies is the significance of specific functional groups for potent biological activity. For instance, a hydroxyl or acetoxy group at the C-8 position of the quinoline ring and the presence of electron-withdrawing groups on the styryl moiety are frequently associated with enhanced anticancer activity. physchemres.orgresearchgate.net The C-8 hydroxyl group, in particular, is thought to contribute to metal-chelating properties, which can be essential for inhibiting metalloenzymes. physchemres.orgresearchgate.net Similarly, for anti-HIV activity, the presence of a carboxyl group at C-7 and a hydroxyl group at C-8 are considered critical for potent inhibition of HIV-1 integrase. mdpi.com

Molecular docking simulations have provided detailed pictures of how these molecules interact with various protein targets at an atomic level. These studies have elucidated the binding modes of this compound derivatives with several key enzymes implicated in disease, including those involved in cancer and viral infections. For example, docking studies have shown that certain derivatives can bind to the DFG conformational states of ABL kinase. researchgate.net In the context of anticancer research, simulations have modeled the interactions with targets like the p53 tumor suppressor protein, epidermal growth factor receptor (EGFR) kinase, and cyclin-dependent kinase 2 (CDK2). physchemres.orgphyschemres.orgnih.gov These simulations often reveal specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites, stabilizing the ligand-protein complex. physchemres.org For HIV-1 integrase, docking models suggest that inhibitors bind in close proximity to the catalytic Mg2+ dication, a mechanism facilitated by the chelating groups on the quinoline core. acs.org

| Target Protein | Key Interacting Residues | Significant Structural Features of Ligand | Reference |

| p53 | GLN A:97, SER A:266, ASP A:265, LEU A:108, ASN A:128 | Nitro group on styryl ring (forms H-bonds); Acyloxy at C-8; Chloro at C-7 (hydrophobic interaction) | physchemres.org |

| EGFR Kinase | Thr766 | Bioisosteric replacement of quinazoline (B50416) with quinoline; various styryl substituents | nih.gov |

| CDK2 | Lys44, Thr22, Tyr183 | 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amine scaffold (forms H-bonds) | physchemres.org |

| HIV-1 Integrase | Catalytic Mg2+ ion | Carboxyl at C-7 and Hydroxyl at C-8 on quinoline ring (chelating groups) | mdpi.comacs.org |

| ABL Kinase | DFG-out conformation residues | S⁴-substituted styryl moiety | researchgate.net |

Preclinical Research in Animal Models for Mechanism Elucidation (Excluding Clinical Outcomes)

To understand the complex biological effects and mechanisms of action of this compound derivatives in vivo, researchers have utilized various preclinical animal models. These studies are instrumental in bridging the gap between in vitro findings and potential therapeutic applications by revealing how these compounds behave in a whole biological system.

The potential of these compounds as anticancer agents has also been explored in animal models, which are critical for understanding the p53-independent mechanism of apoptosis observed in cell cultures. researchgate.net While detailed mechanistic studies in animal cancer models are emerging, related research on similar quinoline structures has established a foundation. For instance, studies on quinolone derivatives in various tumor models have shown they can function as topoisomerase II inhibitors. ualberta.ca

Furthermore, the radioprotective potential of a this compound derivative, N-methyl-2-(2,4,6-trimethoxy-styryl) quinoline iodide, was investigated in a Wistar rat model. nih.gov The study aimed to assess the compound's ability to mitigate damage from gamma irradiation, a mechanism linked to counteracting the generation of free radicals. nih.gov Such in vivo experiments are essential for confirming the mechanisms hypothesized from cellular and biochemical assays, such as the production of reactive oxygen species (ROS) and the subsequent impact on cellular redox balance. researchgate.net

| Animal Model | Condition/Disease Investigated | Key Mechanistic Finding/Observation | Reference |

| BALB/c Mice | Trypanosomiasis (T. cruzi) | Significant reduction in parasitic load post-treatment, indicating in vivo therapeutic effect. | researchgate.net |

| Golden Hamster | Leishmaniasis (L. donovani) | Activity against drug-resistant parasite lines suggests a multi-target mechanism, distinct from other quinolines. | researchgate.net |

| Wistar Rats | Gamma Irradiation | Investigated for radioprotective effects, linked to the mitigation of free-radical damage. | nih.gov |

Applications and Advanced Materials Science with 2 Styrylquinoline Derivatives

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of 2-styrylquinoline are of significant interest in the field of optoelectronics, particularly for their application in Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.com Their rigid, planar structures with extended π-conjugation are crucial for efficient light emission in OLEDs. acs.org The electron-attracting nature of the quinoline (B57606) ring makes it a suitable component for organic acceptor moieties, a key element in the design of materials for organic electronics. mdpi.com

Researchers have explored the use of this compound derivatives as organic semiconductors and materials for thermo- and electrochromic applications. acs.org For instance, bis(8-hydroxyquinoline) zinc derivatives incorporating a styryl group (ZnStq) have been successfully used as the active layer in OLEDs when dispersed in a poly(N-vinylcarbazole) (PVK) matrix. mdpi.comresearchgate.net These devices have demonstrated strong yellow electroluminescence. mdpi.comresearchgate.net The specific emission wavelength can be tuned by introducing different substituents. For example, OLEDs fabricated with ZnStq_H:PVK, ZnStq_Cl:PVK, and ZnStq_OCH3:PVK emitted at 590 nm, 587 nm, and 578 nm, respectively. mdpi.comresearchgate.net

Computational studies, such as Density Functional Theory (DFT) analysis, have further supported the potential of styrylquinolines in optoelectronic devices, indicating their beneficial features for such applications. mdpi.comresearchgate.net The ability to modify the substituents on the styryl group allows for the fine-tuning of their photophysical properties, such as the photoisomerization quantum yield, which is an important factor for various photosensitive materials. researchgate.net

Development of Fluorescent Probes and Bioimaging Agents

The inherent fluorescence of the this compound scaffold makes it an excellent platform for the development of fluorescent probes and bioimaging agents. mdpi.comresearchgate.net These probes are valuable tools for visualizing and monitoring biological processes at the cellular level. researchgate.net

A notable advancement in this area is the creation of this compound-based fluorophores with aggregation-induced emission (AIE) characteristics. nih.govopenalex.org AIEgens are molecules that are non-emissive in solution but become highly fluorescent upon aggregation, which can be triggered by changes in the local environment. This property is particularly advantageous for bioimaging as it can lead to high signal-to-noise ratios. nih.gov

For example, a class of AIE fluorophores with two-photon properties has been developed from styrylquinoline. One such probe, HAPH-1, has demonstrated the ability to simultaneously detect changes in both pH and viscosity within living cells using two-photon microscopy. nih.gov This probe exhibits a blue emission at 470 nm in response to acidic pH and an enhanced yellow emission at 550 nm in highly viscous environments. nih.govfrontiersin.org The two-photon absorption cross-section for this type of probe can be quite high, reaching up to 612 GM, which is beneficial for deep-tissue imaging. nih.govfrontiersin.org

The modular nature of the this compound structure allows for the rational design of probes with specific properties. By strategically modifying different parts of the molecule, researchers can tune its photophysical characteristics and create a diverse library of fluorescent compounds for various bioimaging applications. researchgate.net

Catalytic Applications in Organic Synthesis

Beyond materials science, this compound derivatives have found utility as catalysts in organic synthesis. The quinoline nucleus can participate in various chemical transformations, and the styryl group can influence the electronic and steric properties of the molecule, thereby affecting its catalytic activity.

One of the key synthetic routes to 2-styrylquinolines themselves involves catalytic processes. For instance, the Perkin condensation of 2-methylquinolines with aromatic aldehydes is a traditional method. rsc.org More modern and efficient methods include microwave-assisted synthesis using zinc chloride or tandem Friedländer annulation-Knoevenagel condensation reactions catalyzed by metal Lewis acids like In(OTf)₃. rsc.orgresearchgate.net These catalytic approaches often offer advantages such as shorter reaction times, simpler workup procedures, and the ability to proceed under solvent-free conditions. rsc.orgresearchgate.net

The development of green synthetic routes using deep eutectic solvents (DES) like 1,3-dimethylurea (B165225)/L-tartaric acid has also been explored for the synthesis of this compound derivatives, highlighting a move towards more environmentally benign chemical processes. rsc.org These examples showcase the role of catalysis in the synthesis of 2-styrylquinolines, and ongoing research continues to explore the catalytic potential of the this compound scaffold itself in other organic transformations.

Polymer Chemistry and Functional Materials Research

The incorporation of this compound units into polymer chains has opened up new avenues for creating functional materials with tailored properties. acs.org These styrylquinoline-containing polymers can be synthesized through methods like free-radical thermoinitiated polymerization of methacrylic monomers bearing a styrylquinoline moiety. mdpi.comucj.org.ua

The resulting polymers often exhibit interesting photophysical and photochemical properties, making them suitable for applications in photosensitive materials. ucj.org.uaresearchgate.net The properties of these polymers can be readily modified by changing the substituents on the styrylquinoline fragment. For instance, the introduction of different electron-donating or electron-withdrawing groups can shift the emission wavelength of the polymer, allowing for a range of fluorescence colors from blue to green or even yellow-orange. mdpi.com